(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone
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Overview
Description
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone
is a chemical compound with diverse applications in scientific research, owing to its unique structural properties and potential therapeutic uses. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new (3- (1H-benzo [d]imidazol-2-yl))/ (3- (3H-imidazo [4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines . Another synthesis involved a solution of NaOH being added dropwise to a mixture of 4- (1 H -imidazol-I-yl)benzaldehyde, corresponding substituted acetophenone, and methanol over a period of 30–40 min with continuous stirring at ambient temperature .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures have been evaluated for their inhibitory activity against IDH1-R132H . Most of these compounds exhibited significant potency to IDH1-R132H inhibition .Scientific Research Applications
Synthesis and Pharmacological Evaluation
- A study by Gökçe et al. (2005) involved the synthesis of derivatives of pyridazinone, similar to the compound , and examined their analgesic and anti-inflammatory activities. The research highlighted a specific derivative that showed promising analgesic and anti-inflammatory properties without causing gastric ulcerogenic effects, emphasizing the potential therapeutic benefits of these compounds (Gökçe, Şahin, Küpeli, & Yeşilada, 2005).
Antimicrobial and Antiproliferative Activities
- Bhatt et al. (2016) synthesized new sulfonamide and amide derivatives incorporating the imidazo[1,2-b]pyridazine moiety, related to the query compound, and screened them for in vitro antimicrobial activity against various bacterial strains and for antifungal and antimalarial activities. This study showcases the compound's potential in contributing to the development of new antimicrobial agents (Bhatt, Kant, & Singh, 2016).
Novel Syntheses and Chemical Properties
- Research by Gaby et al. (2003) explored the synthesis of novel derivatives, including the formation of thienopyridazines and pyridazinone derivatives, through reactions with various reagents. This work contributes to the chemical understanding and the potential utility of such compounds in developing new chemical entities with specific properties (Gaby, Kamal El Dean, Gaber, Eyada, & Al Kamali, 2003).
Optical Properties and Material Science Applications
- A study by Volpi et al. (2017) focused on synthesizing 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which exhibit remarkable optical properties including large Stokes' shift and tunable quantum yields. Such compounds, by analogy, highlight the potential of the discussed compound in material science applications, particularly in the development of luminescent materials (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
In macrophages, NO mediates tumoricidal and bactericidal actions .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its absorption and distribution.
Result of Action
Given the broad range of activities associated with imidazole derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of the compound . .
Properties
IUPAC Name |
[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N10O/c30-19(15-2-1-3-16(12-15)29-14-21-24-25-29)27-10-8-26(9-11-27)17-4-5-18(23-22-17)28-7-6-20-13-28/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFUUKKMSMMOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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